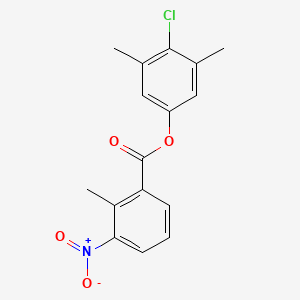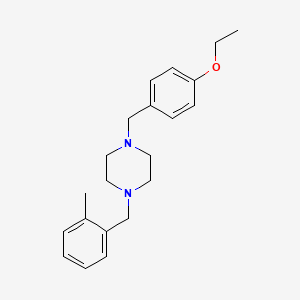![molecular formula C35H22ClN3O6 B10881921 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10881921.png)
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a quinoxaline core, which is a bicyclic aromatic system, and is substituted with various functional groups, including chloro, nitro, phenoxy, and phenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the phenyl, phenoxy, chloro, and nitro groups through various substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE can be compared with other quinoxaline derivatives, such as:
2,3-Diphenylquinoxaline: Lacks the chloro and nitro groups, resulting in different chemical properties.
2-[4-(2-Chlorophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate: Similar structure but without the nitro group, affecting its reactivity and applications.
2-[4-(2-Nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate: Similar structure but without the chloro group, leading to different substitution reactions. The presence of the chloro and nitro groups in 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE makes it unique and imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C35H22ClN3O6 |
|---|---|
Molekulargewicht |
616.0 g/mol |
IUPAC-Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C35H22ClN3O6/c36-27-12-7-13-30(39(42)43)34(27)45-26-17-14-22(15-18-26)31(40)21-44-35(41)25-16-19-28-29(20-25)38-33(24-10-5-2-6-11-24)32(37-28)23-8-3-1-4-9-23/h1-20H,21H2 |
InChI-Schlüssel |
FHGXJNOAUBXLBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=CC=C5Cl)[N+](=O)[O-])N=C2C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B10881841.png)
methanethione](/img/structure/B10881843.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10881844.png)

![3-(3,5-Dimethoxyphenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881857.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10881862.png)
![2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10881872.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881876.png)
![N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B10881888.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10881889.png)

![(2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10881898.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10881911.png)
![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B10881916.png)
